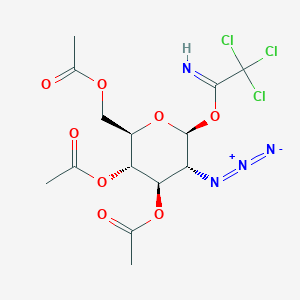

beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)

Vue d'ensemble

Description

Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate): is a complex carbohydrate derivative. This compound is notable for its azido group, which is a versatile functional group in organic synthesis, particularly in click chemistry. The presence of acetyl groups and the trichloroethanimidate moiety further enhances its reactivity and utility in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) typically involves multiple steps starting from D-glucose or its derivatives. One common method involves the protection of hydroxyl groups followed by the introduction of the azido group. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. The azido group is introduced using reagents such as sodium azide in a suitable solvent like dimethylformamide (DMF). The final step involves the formation of the trichloroethanimidate moiety using trichloroacetonitrile and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The azido group in beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) can undergo substitution reactions to form amines or other derivatives.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Common Reagents and Conditions:

Reducing Agents: Triphenylphosphine, catalytic hydrogenation.

Catalysts: Copper(I) salts for click chemistry.

Solvents: Dimethylformamide (DMF), acetonitrile.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures

Major Products:

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from click chemistry reactions.

Hydroxyl Derivatives: Formed from the hydrolysis of acetyl groups.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of oligosaccharides and glycoconjugates.

Click Chemistry: Widely used in click chemistry for the synthesis of triazole-linked compounds.

Biology:

Metabolic Studies: Used as a probe to study carbohydrate metabolism and enzyme activity.

Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of glycopolymers and other advanced materials.

Mécanisme D'action

The mechanism of action of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, including click chemistry, where it reacts with alkynes to form stable triazole rings. This reactivity is exploited in the synthesis of complex molecules and materials. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under specific conditions to reveal reactive hydroxyl groups .

Comparaison Avec Des Composés Similaires

2-Azido-2-deoxy-D-glucose: Similar in structure but lacks the acetyl and trichloroethanimidate groups.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Lacks the trichloroethanimidate group but has similar protective acetyl groups.

2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Contains an acetamido group instead of an azido group

Uniqueness: Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity and utility in synthetic chemistry. The combination of azido and acetyl groups provides versatility in various chemical transformations, making it a valuable compound in research and industrial applications .

Activité Biologique

Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is a complex carbohydrate derivative with significant potential in medicinal chemistry and biochemistry. This compound features a unique azido group and a trichloroethanimidate moiety that contribute to its biological activity. Understanding its biological properties is crucial for applications in drug development and glycosylation processes.

- Molecular Formula : C14H17Cl3N4O

- Molecular Weight : 475.67 g/mol

- CAS Number : 94715-57-8

- Purity : Minimum of 98% (HPLC)

Antimicrobial Properties

Research indicates that azido sugar derivatives exhibit antimicrobial activity. In a study involving various azido sugars, it was found that beta-D-glucopyranosyl azide derivatives showed significant inhibition against several bacterial strains. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis due to the azido group, which may mimic natural substrates in bacterial glycosylation pathways .

Glycosylation Reactions

Beta-D-glucopyranose derivatives are extensively used as glycosyl donors in oligosaccharide synthesis. The trichloroethanimidate group enhances the reactivity of the glycosyl donor, allowing for efficient glycosylation reactions with various acceptors. Studies have demonstrated high yields and stereoselectivity in the formation of glycosidic bonds when using this compound as a donor .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of glycosidases, enzymes that play critical roles in carbohydrate metabolism. Preliminary findings suggest that beta-D-glucopyranose derivatives can inhibit alpha-glucosidase activity, which is relevant for managing conditions like diabetes by slowing down carbohydrate absorption .

Case Study 1: Synthesis of Oligosaccharides

A study conducted by researchers synthesized oligosaccharides using beta-D-glucopyranosyl azide as a glycosyl donor. The results showed that the use of trichloroethanimidate derivatives led to improved yields and selectivity compared to traditional methods. The authors noted that the reaction conditions could be optimized to enhance the efficiency of oligosaccharide synthesis .

Case Study 2: Antimicrobial Activity Evaluation

In another investigation, beta-D-glucopyranosyl azide was tested against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated a dose-dependent antimicrobial effect, with significant inhibition observed at higher concentrations. This suggests potential applications in developing new antimicrobial agents based on this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H17Cl3N4O |

| Molecular Weight | 475.67 g/mol |

| CAS Number | 94715-57-8 |

| Purity | ≥98% (HPLC) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Active against E. coli and S. aureus |

| Glycosylation Efficiency | High yields in oligosaccharide synthesis |

| Enzyme Inhibition | Inhibits alpha-glucosidase |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSDPOSAOAWHFZ-OOCWMUITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl3N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128083 | |

| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94715-57-8 | |

| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94715-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.